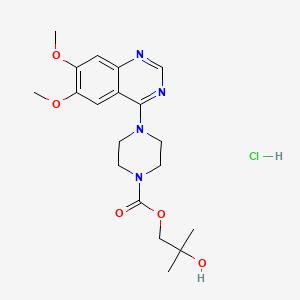

Hoquizil Hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23256-28-2 |

|---|---|

Molecular Formula |

C19H27ClN4O5 |

Molecular Weight |

426.9 g/mol |

IUPAC Name |

(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H |

InChI Key |

UGBDUZVYTXIXHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

23256-28-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hoquizil hydrochloride; Hoquizil HCl; CP-14,185-1; CP-14185-1. |

Origin of Product |

United States |

Foundational & Exploratory

Hoquizil Hydrochloride: A Technical Deep Dive into its Bronchodilatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoquizil Hydrochloride is a quinazoline (B50416) derivative that has demonstrated efficacy as a bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within bronchial smooth muscle cells. This elevation in cAMP triggers a cascade of downstream signaling events that ultimately result in smooth muscle relaxation and dilation of the airways. This technical guide provides a comprehensive overview of the molecular pathways involved, summarizes the available quantitative data on its inhibitory activity, and details the experimental methodologies used to elucidate its mechanism.

Core Mechanism: Phosphodiesterase Inhibition

The bronchodilatory effect of this compound is fundamentally linked to its ability to act as a phosphodiesterase inhibitor. Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, this compound prevents the breakdown of cAMP in airway smooth muscle cells.

The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates several downstream targets, culminating in two key events that promote bronchodilation:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation of MLCK reduces its activity. MLCK is a critical enzyme for the phosphorylation of myosin light chains, a prerequisite for the interaction of actin and myosin filaments that drives muscle contraction. By inhibiting MLCK, this compound effectively uncouples the contractile machinery.

-

Decreased Intracellular Calcium (Ca2+) Concentration: PKA activation also promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and facilitates its extrusion from the cell. Lower intracellular Ca2+ levels further contribute to smooth muscle relaxation, as Ca2+ is a key trigger for contraction.

The following diagram illustrates the signaling pathway of this compound-induced bronchodilation.

Hoquizil Hydrochloride: An In-depth Technical Guide on its Effects on Intracellular cAMP and cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to cAMP and cGMP Signaling

Cyclic AMP (cAMP) and cyclic GMP (cGMP) are ubiquitous second messengers that play pivotal roles in a myriad of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The intracellular concentrations of these molecules are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases, respectively, and their degradation by phosphodiesterases (PDEs).

In the context of bronchodilation, the relaxation of airway smooth muscle is a key therapeutic goal. This relaxation is primarily mediated by signaling pathways that increase intracellular cAMP and cGMP levels. These cyclic nucleotides activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins. This cascade of events leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.

Phosphodiesterase inhibitors, as a class of drugs, enhance the effects of endogenous signaling molecules by preventing the breakdown of cAMP and/or cGMP, thereby prolonging their signaling effects. Hoquizil Hydrochloride is classified as such an agent, and its bronchodilatory effects are attributed to its ability to modulate these critical signaling pathways.

The Core Signaling Pathways

The signaling cascades of cAMP and cGMP are fundamental to understanding the mechanism of action of this compound.

The cAMP Signaling Pathway

The cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. The primary downstream effector of cAMP is PKA. The degradation of cAMP to AMP is catalyzed by cAMP-specific or dual-specificity phosphodiesterases.

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

The cGMP Signaling Pathway

The cGMP pathway can be activated by two main types of guanylyl cyclases (GC): soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides. Activated GC converts GTP to cGMP. cGMP then activates PKG, leading to downstream effects. The degradation of cGMP to GMP is carried out by cGMP-specific or dual-specificity PDEs.

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on Phosphodiesterase Inhibition

A critical aspect of characterizing a PDE inhibitor is to determine its potency and selectivity against the different PDE isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50). As of the latest literature search, specific IC50 values for this compound against the various PDE isoforms are not publicly available.

For illustrative purposes, the following table demonstrates how such data should be presented. The values provided are hypothetical.

| PDE Isoform | Substrate | This compound IC50 (µM) | Reference Compound IC50 (µM) |

| PDE1 | cAMP/cGMP | [Data Not Available] | [e.g., Vinpocetine: 18] |

| PDE2 | cAMP/cGMP | [Data Not Available] | [e.g., EHNA: 1.0] |

| PDE3 | cAMP | [Data Not Available] | [e.g., Milrinone: 0.5] |

| PDE4 | cAMP | [Data Not Available] | [e.g., Rolipram: 1.1] |

| PDE5 | cGMP | [Data Not Available] | [e.g., Sildenafil: 0.0035] |

| PDE6 | cGMP | [Data Not Available] | [e.g., Zaprinast: 0.76] |

| PDE7 | cAMP | [Data Not Available] | [e.g., BRL-50481: 0.16] |

| PDE8 | cAMP | [Data Not Available] | [e.g., Dipyridamole: 6.0] |

| PDE9 | cGMP | [Data Not Available] | [e.g., PF-04447943: 0.028] |

| PDE10 | cAMP/cGMP | [Data Not Available] | [e.g., Papaverine: 0.032] |

| PDE11 | cAMP/cGMP | [Data Not Available] | [e.g., Tadalafil: 0.005] |

Experimental Protocols

To elucidate the precise mechanism and quantitative effects of this compound, a series of in vitro experiments are necessary.

Phosphodiesterase (PDE) Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on the activity of various purified PDE isoforms.

Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its monophosphate form (AMP or GMP) by a specific PDE isoform. The amount of product formed is quantified, and the inhibition by the test compound is determined.

Materials:

-

Purified recombinant human PDE isoforms (PDE1-11)

-

This compound

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the assay buffer, the specific PDE isoform, and the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the PDE reaction by boiling the tubes for 1 minute.

-

Cool the tubes and add snake venom nucleotidase to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Incubate at 30°C for 10 minutes.

-

Separate the charged substrate from the uncharged nucleoside product by passing the reaction mixture through an anion-exchange resin column.

-

Collect the eluate containing the [³H]-nucleoside into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for a radioenzymatic phosphodiesterase activity assay.

Intracellular cAMP and cGMP Measurement

This protocol is for quantifying the levels of cAMP and cGMP in a cellular context after treatment with this compound.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose. The assay measures the competition between the cyclic nucleotide in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of binding sites on a specific antibody.

Materials:

-

Human airway smooth muscle cells (or other relevant cell line)

-

Cell culture medium and reagents

-

This compound

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation during sample processing

-

Cell lysis buffer

-

Commercial cAMP or cGMP ELISA kit

-

Microplate reader

Procedure:

-

Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a general PDE inhibitor like IBMX to establish a baseline of elevated cyclic nucleotides.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells using the provided lysis buffer to release the intracellular contents.

-

Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the cell lysates and standards to the antibody-coated microplate.

-

Adding the enzyme-conjugated cyclic nucleotide.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to generate a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of cAMP or cGMP in the samples by comparing their absorbance to the standard curve.

Caption: Workflow for measuring intracellular cAMP and cGMP levels.

Conclusion

This compound exerts its pharmacological effects as a bronchodilator through the inhibition of phosphodiesterases, leading to an accumulation of intracellular cAMP and/or cGMP. This elevation in second messenger levels activates downstream signaling cascades that promote smooth muscle relaxation. While the general mechanism of action is understood, a detailed characterization of its inhibitory profile against specific PDE isoforms is necessary to fully comprehend its selectivity and potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound on the cAMP and cGMP signaling pathways, thereby facilitating further drug development and a more complete understanding of its therapeutic potential.

Hoquizil Hydrochloride (CAS 23256-28-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known physicochemical properties of Hoquizil Hydrochloride is presented in Table 1. It is important to note that while fundamental identifiers are available, extensive experimental data such as melting point, pKa, and specific solubility values in various solvents are not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-Hydroxy-2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate hydrochloride | N/A |

| CAS Number | 23256-28-2 | N/A |

| Molecular Formula | C₁₉H₂₇ClN₄O₅ | [1][2] |

| Molecular Weight | 426.89 g/mol | [1][2] |

| Appearance | Solid powder | N/A |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Note: "N/A" indicates that while this information is generally available from chemical suppliers, a specific peer-reviewed source providing this data was not identified in the search results.

Mechanism of Action: Phosphodiesterase Inhibition

This compound functions as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of cAMP in airway smooth muscle cells.[3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the relaxation of the smooth muscle and bronchodilation.[5]

While Hoquizil is known to be a phosphodiesterase inhibitor, the specific PDE subtype (e.g., PDE3, PDE4, PDE5) that it selectively targets is not definitively specified in the available literature. Different PDE subtypes are expressed in various tissues and play distinct roles in cellular signaling.[6] For instance, PDE3 and PDE4 are known to be important in regulating airway smooth muscle tone.[5]

The following diagram illustrates the general signaling pathway for a non-specific phosphodiesterase inhibitor leading to bronchodilation.

Caption: General signaling pathway of this compound as a phosphodiesterase inhibitor.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid. This is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting point is reported as this range.

Caption: Workflow for melting point determination.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of this compound. The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the titrand. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to find the inflection point, which corresponds to the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents (e.g., water, buffers of different pH, organic solvents). Solubility is a critical parameter for formulation development and biopharmaceutical performance.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample if necessary and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

This compound is a promising bronchodilator with a mechanism of action centered on phosphodiesterase inhibition. While its fundamental chemical identity is established, a comprehensive public database of its experimental physicochemical properties is lacking. This technical guide provides researchers and drug development professionals with the necessary theoretical framework and standardized experimental protocols to thoroughly characterize this compound. The successful execution of these methodologies will yield the critical data required for advancing its development as a potential therapeutic agent. Further research is warranted to identify the specific phosphodiesterase subtype(s) inhibited by this compound to fully elucidate its pharmacological profile.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]

CP-14,185-1 chemical structure and synthesis pathway

Unable to Retrieve Data for CP-14,185-1

Comprehensive searches for the chemical structure, synthesis pathway, and associated experimental data for a compound designated "CP-14,185-1" have yielded no specific results. This designation does not appear to correspond to a publicly documented chemical entity in available scientific databases and literature.

The lack of accessible information prevents the creation of the requested in-depth technical guide. Standard chemical and patent databases do not contain entries for "CP-14,185-1," suggesting that this may be an internal, unpublished, or incorrect identifier.

Therefore, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as a CAS registry number or a standard chemical name (e.g., IUPAC name), to facilitate a successful literature and data search.

The Discovery and Development of Hoquizil HCL: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoquizil HCL, a quinazoline (B50416) derivative, emerged from early research into bronchodilators as an active metabolite of Piquizil. Its development marked a pivotal step in understanding the therapeutic potential of phosphodiesterase (PDE) inhibitors. This technical guide provides an in-depth history of Hoquizil HCL, detailing its discovery, mechanism of action, and the key experimental findings that defined its pharmacological profile. While extensive clinical development was limited, the foundational research laid the groundwork for future drug discovery in this class.

Introduction: The Quest for Novel Bronchodilators

The search for effective and well-tolerated oral bronchodilators in the mid-20th century led researchers to explore various heterocyclic compounds. Among these, the 4-aminoquinazolines showed promise for their ability to protect against histamine-induced bronchoconstriction. This research initiative, undertaken by Pfizer Inc., ultimately led to the development of Piquizil and the subsequent discovery of its active metabolite, Hoquizil.

Discovery and Development Timeline

The development of Hoquizil HCL is intrinsically linked to that of its parent compound, Piquizil.

-

Early 1970s: Synthetic 4-aminoquinazolines are investigated for their bronchodilator properties. Piquizil hydrochloride is selected for human trials based on promising preclinical data.

-

1971: During early clinical studies in human volunteers, Hoquizil is identified as a major, pharmacologically active metabolite of Piquizil.[1]

-

1971: Initial human trials directly comparing Piquizil and Hoquizil reveal that Hoquizil is better tolerated than its parent compound while retaining comparable efficacy.[1]

-

1971: In vitro studies by Greenslade et al. characterize Hoquizil as a phosphodiesterase inhibitor, elucidating its mechanism of action.[2]

Mechanism of Action: Phosphodiesterase Inhibition

Hoquizil HCL exerts its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[2][3] PDEs are responsible for the degradation of intracellular cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

By inhibiting PDE, Hoquizil leads to an accumulation of cAMP in smooth muscle cells, particularly in the airways and vasculature.[1] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This mechanism underlies both its bronchodilator and vasodilator effects.

Signaling Pathway Diagram

Caption: Mechanism of action of Hoquizil HCL.

Synthesis

Hoquizil, with the systematic name (2-hydroxy-2-methyl-propyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate hydrochloride, is a derivative of a 4-aminoquinazoline core. The synthesis involves the formation of the quinazoline ring system, followed by the addition of the piperazine (B1678402) moiety and subsequent functionalization of the piperazine nitrogen.

Preclinical and Clinical Data

-

Bronchodilator Activity: Hoquizil demonstrated potent activity in relaxing the isolated guinea pig trachea, a standard preclinical model for assessing bronchodilator effects.[1] It also showed protective effects against histamine-aerosol-induced bronchoconstriction in conscious guinea pigs.[1]

-

Vasodilator Activity: Classified as a vasodilator, its mechanism of action through PDE inhibition contributes to smooth muscle relaxation in blood vessels.[2]

-

Human Studies: In single-blind studies involving human volunteers, Hoquizil was found to be better tolerated than its parent drug, Piquizil.[1] Some of the subjects in these toleration studies had a history of bronchial asthma.[1]

Experimental Protocols

The following are generalized methodologies based on the available literature for the key experiments used to characterize Hoquizil HCL.

Isolated Guinea Pig Trachea Assay

This ex vivo assay is a cornerstone for evaluating the bronchodilator properties of a compound.

Objective: To assess the ability of Hoquizil HCL to relax pre-contracted tracheal smooth muscle.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out. The trachea is cut into a chain of rings.

-

Mounting: The tracheal chain is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction: The tracheal chain is pre-contracted with a spasmogen such as histamine (B1213489) or methacholine (B1211447) to induce a stable contractile tone.

-

Drug Administration: Increasing concentrations of Hoquizil HCL are cumulatively added to the organ bath.

-

Measurement: The relaxation of the tracheal chain is measured isometrically using a force transducer and recorded. The results are typically expressed as a percentage of the maximum possible relaxation.

Experimental Workflow: Isolated Guinea Pig Trachea Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Bronchodilatory Properties of Novel PDE Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bronchodilatory properties of novel phosphodiesterase (PDE) inhibitors, with a focus on the dual PDE3/PDE4 inhibitor Ensifentrine (RPL554) and the selective PDE4 inhibitor CHF6001. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support research and development in respiratory therapeutics.

Introduction to Phosphodiesterase Inhibitors in Respiratory Disease

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial in regulating various cellular processes.[1] In the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), inhibition of specific PDE isoenzymes offers a promising therapeutic strategy. PDE3 is predominantly found in airway smooth muscle, and its inhibition leads to increased cAMP levels, resulting in bronchodilation.[1][2] Conversely, PDE4 is the primary isoenzyme in inflammatory cells, and its inhibition elevates cAMP, leading to a reduction in the inflammatory response.[1][3]

Novel PDE inhibitors are being developed to overcome the limitations of non-selective inhibitors like theophylline, which is associated with a narrow therapeutic index and numerous side effects.[4] The focus of modern drug development is on selective or dual inhibitors that target specific PDE isoenzymes to maximize therapeutic benefit while minimizing adverse effects. This guide will delve into the preclinical and clinical data of two such promising candidates: Ensifentrine and CHF6001.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ensifentrine, CHF6001, and the established PDE4 inhibitor, Roflumilast, for comparative purposes.

Table 1: In Vitro Potency and Selectivity of Novel PDE Inhibitors

| Compound | Target(s) | IC50 (nM) | Selectivity | Reference(s) |

| Ensifentrine (RPL554) | PDE3 | 0.4 | ~3700-fold for PDE3 over PDE4 | [5] |

| PDE4 | 1479 | [5] | ||

| CHF6001 | PDE4 | 0.026 | >20,000-fold vs. other PDEs | [6][7] |

| Roflumilast | PDE4 | ~0.8 | - | [8] |

Table 2: Preclinical Bronchodilatory and Anti-inflammatory Effects

| Compound | Animal Model | Endpoint | Key Findings | Reference(s) |

| Ensifentrine (RPL554) | Guinea Pig | Histamine-induced bronchoconstriction | Significant inhibition of bronchoconstriction | [5] |

| Ovalbumin-sensitized Guinea Pig | Eosinophil recruitment | Significant inhibition of eosinophil recruitment | [5] | |

| CHF6001 | Rat | LPS-induced pulmonary neutrophilia | ED50 = 0.205 µmol/kg (intratracheal) | [6] |

| Guinea Pig Lung Slices | Methacholine-induced airway remodeling | IC50 of ~0.3 nM for inhibition of sm-myosin increase | [9] |

Table 3: Clinical Bronchodilatory Efficacy (FEV1 Change from Baseline)

| Compound | Study Population | Dose | Mean Peak FEV1 Change from Baseline (mL) | Reference(s) |

| Ensifentrine (RPL554) | Asthma | 0.018 mg/kg (nebulized) | 555 (Day 1) | [3][7] |

| COPD | 6 mg (nebulized) | ~223 | ||

| COPD (ENHANCE-1) | 3 mg (nebulized, BID) | 87 (average over 12h at week 12) | [10][11] | |

| COPD (ENHANCE-2) | 3 mg (nebulized, BID) | 94 (average over 12h at week 12) | [10][11] | |

| CHF6001 | Asthma | 400 µg (inhaled) | Reduction of 19.7% in weighted FEV1 AUC4-10h vs. placebo (allergen challenge) | |

| Asthma | 1200 µg (inhaled) | Reduction of 28.2% in weighted FEV1 AUC4-10h vs. placebo (allergen challenge) | [12] | |

| COPD (PIONEER study) | 400-1600 µg (inhaled, BID) | No significant difference from placebo in pre-dose FEV1 at Week 12 | [5][6][13] | |

| Roflumilast | COPD | 500 µg (oral, QD) | 66 (pre-bronchodilator) | [14] |

| COPD | 500 µg (oral, QD) | 67 (post-bronchodilator) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro PDE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoenzymes.

Principle: The assay measures the enzymatic activity of a purified PDE enzyme in the presence of varying concentrations of an inhibitor. The reduction in enzyme activity is quantified to determine the IC50 value. Several methods can be employed, including fluorescence polarization, radiometric, and luminescence-based assays.

Methodology (Fluorescence Polarization Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock to create a range of test concentrations.

-

Prepare a reaction buffer containing a fluorescently labeled cAMP or cGMP substrate and the purified PDE enzyme.

-

-

Assay Procedure:

-

Add the diluted inhibitor solutions to the wells of a microplate.

-

Initiate the enzymatic reaction by adding the PDE enzyme/substrate mixture to each well.

-

Incubate the plate at a controlled temperature for a specific duration to allow for substrate hydrolysis.

-

Stop the reaction by adding a binding reagent that specifically binds to the hydrolyzed product (e.g., 5'-AMP or 5'-GMP).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The degree of polarization is proportional to the amount of hydrolyzed product.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

In Vivo Bronchodilation Assay (Guinea Pig Model)

Objective: To evaluate the bronchodilatory effect of a test compound in a living animal model.

Principle: Bronchoconstriction is induced in anesthetized guinea pigs, and the ability of the test compound to reverse or prevent this constriction is measured as a change in airway resistance.

Methodology:

-

Animal Preparation:

-

Anesthetize male Dunkin-Hartley guinea pigs.

-

Intubate the animals and connect them to a ventilator for mechanical ventilation.

-

Cannulate a vein for intravenous administration of the bronchoconstrictor and test compound.

-

Measure airway resistance and lung compliance continuously.

-

-

Induction of Bronchoconstriction:

-

Administer a bronchoconstricting agent, such as histamine (B1213489) or methacholine, intravenously to induce a stable increase in airway resistance.[4]

-

-

Test Compound Administration:

-

Administer the test compound via inhalation or intravenously at various doses.

-

-

Data Acquisition and Analysis:

-

Record the changes in airway resistance and lung compliance following administration of the test compound.

-

Calculate the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance for each dose.

-

Construct a dose-response curve to determine the potency of the compound.

-

Clinical Trial Protocol for FEV1 Measurement

Objective: To assess the bronchodilatory effect of a novel PDE inhibitor in patients with respiratory diseases by measuring the change in Forced Expiratory Volume in one second (FEV1).

Principle: FEV1 is a key physiological measure of lung function. An increase in FEV1 following drug administration indicates bronchodilation.

Methodology:

-

Patient Selection:

-

Recruit patients with a confirmed diagnosis of asthma or COPD.

-

Establish baseline lung function, including pre- and post-bronchodilator FEV1.

-

-

Study Design:

-

Typically a randomized, double-blind, placebo-controlled, crossover or parallel-group design.

-

-

Treatment Administration:

-

Administer the investigational drug (e.g., via inhalation) or placebo at specified doses and time intervals.

-

-

Spirometry:

-

Perform spirometry to measure FEV1 at baseline and at multiple time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly for up to 12 hours).

-

-

Data Analysis:

-

Calculate the change in FEV1 from baseline for each patient at each time point.

-

Determine the peak FEV1 and the time to peak FEV1.

-

Calculate the area under the FEV1-time curve (AUC) to assess the total bronchodilator effect over a specific period.

-

Compare the changes in FEV1 between the active treatment and placebo groups using appropriate statistical methods.

-

Signaling Pathways

The bronchodilatory and anti-inflammatory effects of PDE inhibitors are mediated through the modulation of intracellular cAMP levels.

PDE3 and PDE4 Signaling in Airway Smooth Muscle and Inflammatory Cells

In airway smooth muscle cells, inhibition of PDE3 leads to an accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation. In inflammatory cells, PDE4 inhibition also increases cAMP levels, activating PKA. This leads to the phosphorylation and inactivation of transcription factors involved in the expression of pro-inflammatory genes, thereby reducing the release of inflammatory mediators.

References

- 1. dovepress.com [dovepress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Verona Pharma Release: Further Clinical Data Highlighting the Significant Bronchodilator Activity of Novel Dual PDE3/4 Inhibitor RPL554 Presented at American Thoracic Society International Conference - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of the novel inhaled phosphodiesterase type 4 inhibitor CHF6001 on virus-inducible cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. atsjournals.org [atsjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel inhaled phosphodiesterase 4 inhibitor (CHF6001) reduces the allergen challenge response in asthmatic patients [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medindia.net [medindia.net]

Hoquizil Hydrochloride: A Technical Deep-Dive into its Potential as a Respiratory Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hoquizil Hydrochloride, a quinazoline (B50416) derivative, has been identified as a bronchodilator with potential therapeutic applications in respiratory diseases. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor. We will explore the downstream signaling pathways, present available (though limited) quantitative data, and outline detailed experimental protocols relevant to its preclinical evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic utility of this compound in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction

Respiratory diseases, including asthma and COPD, are characterized by airway inflammation and bronchoconstriction, leading to airflow limitation and significant morbidity and mortality worldwide. Current therapeutic strategies often involve bronchodilators and anti-inflammatory agents. This compound (also known by its developmental code CP-14,185-1) has emerged as a compound of interest due to its bronchodilatory properties. This technical guide synthesizes the available information on this compound to provide a detailed understanding of its potential therapeutic targets in respiratory disease.

Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

The cAMP Signaling Pathway in Airway Smooth Muscle

In airway smooth muscle cells, the relaxation and contraction are tightly regulated by intracellular signaling cascades. The binding of bronchodilator agonists (such as β2-agonists) to their G-protein coupled receptors (GPCRs) activates adenylyl cyclase, leading to the synthesis of cAMP from ATP. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation).

PDE enzymes, particularly PDE4, are highly expressed in airway smooth muscle and inflammatory cells. By hydrolyzing cAMP to its inactive form, 5'-AMP, PDEs terminate the bronchodilatory signal.

This compound as a PDE Inhibitor

This compound exerts its bronchodilatory effect by inhibiting PDE enzymes. This inhibition leads to an accumulation of intracellular cAMP in airway smooth muscle cells, thereby potentiating and prolonging the signaling cascade that promotes muscle relaxation. The specific PDE isoenzymes targeted by this compound and its selectivity profile are crucial for its therapeutic efficacy and side-effect profile, though detailed public data on this is scarce.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-mediated bronchodilation.

Quantitative Data

Table 1: In Vitro Pharmacological Profile of this compound (Template)

| Assay Type | Target | Tissue/Cell Line | Parameter | Value | Reference |

| Enzyme Inhibition | PDE (isoform) | Purified Enzyme | IC50 | Data not available | |

| Functional Assay | cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | Data not available | |

| Tissue Bath Assay | Smooth Muscle Relaxation | Guinea Pig Tracheal Rings | EC50 | Data not available |

Experimental Protocols

The following sections detail standardized experimental protocols that are essential for evaluating the therapeutic potential of this compound in respiratory diseases.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on specific PDE isoenzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms (e.g., PDE4).

Materials:

-

Purified recombinant human PDE enzymes (e.g., PDE4B, PDE4D).

-

[³H]-cAMP (radiolabeled substrate).

-

This compound.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the mixture at 30°C for a specified time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge the samples and collect the supernatant containing [³H]-adenosine.

-

Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol describes the use of an organ bath to assess the relaxant effect of this compound on airway smooth muscle.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing relaxation of pre-contracted guinea pig tracheal rings.

Materials:

-

Male Hartley guinea pigs.

-

Krebs-Henseleit solution.

-

Contractile agents (e.g., histamine, carbachol).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal rings (2-3 mm in width) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes.

-

Induce a stable contraction with a contractile agent (e.g., 1 µM histamine).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

-

Construct a concentration-response curve and determine the EC50 value.

In Vivo Models of Respiratory Disease

To evaluate the in vivo efficacy of this compound, animal models that mimic key features of human respiratory diseases are essential.

Guinea Pig Model of Asthma

The guinea pig is a widely used model for asthma research due to the anatomical and physiological similarities of its airways to humans.

Protocol Outline:

-

Sensitization: Sensitize guinea pigs with an allergen, typically ovalbumin, administered intraperitoneally with an adjuvant like aluminum hydroxide.

-

Challenge: After a sensitization period (e.g., 14-21 days), challenge the animals with an aerosolized solution of ovalbumin to induce an asthmatic response.

-

Treatment: Administer this compound (e.g., orally or via inhalation) at various doses prior to the allergen challenge.

-

Assessment of Bronchoconstriction: Measure changes in airway resistance and dynamic compliance using whole-body plethysmography or a forced oscillation technique. Key parameters to measure include Penh (enhanced pause) or direct measurements of lung resistance (RL) and compliance (Cdyn).

-

Data Analysis: Determine the dose-dependent protective effect of this compound against allergen-induced bronchoconstriction and calculate the ED50 (effective dose for 50% protection).

Conclusion and Future Directions

This compound shows promise as a potential therapeutic agent for respiratory diseases due to its bronchodilatory properties, which are attributed to its inhibitory action on phosphodiesterase enzymes. This leads to an accumulation of intracellular cAMP and subsequent relaxation of airway smooth muscle.

However, a significant gap exists in the publicly available data regarding its specific pharmacological profile. To advance the development of this compound, future research should focus on:

-

Determining the PDE isoenzyme selectivity profile and IC50 values. This is critical for understanding its therapeutic window and potential side effects.

-

Quantifying its potency (EC50) in causing relaxation of human airway smooth muscle.

-

Evaluating its efficacy in well-established preclinical models of asthma and COPD , including measurements of its impact on airway hyperresponsiveness and inflammation.

-

Investigating its pharmacokinetic and pharmacodynamic properties to establish appropriate dosing regimens.

By addressing these key research questions, the full therapeutic potential of this compound in the management of respiratory diseases can be elucidated. This technical guide provides the foundational knowledge and experimental framework to guide these future investigations.

The Pharmacology of Quinazoline Derivatives in Bronchoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). The quest for novel and effective bronchodilators is a continuous effort in respiratory medicine. Among the diverse heterocyclic compounds explored, quinazoline (B50416) derivatives have emerged as a promising class of molecules with significant potential to alleviate bronchoconstriction through various pharmacological mechanisms. This technical guide provides an in-depth exploration of the pharmacology of quinazoline derivatives in the context of bronchoconstriction, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanisms of Action of Quinazoline Derivatives in Bronchodilation

Quinazoline derivatives exert their bronchodilatory effects by targeting key signaling pathways that regulate airway smooth muscle tone. The primary mechanisms identified to date include phosphodiesterase (PDE) inhibition, muscarinic receptor antagonism, and leukotriene receptor antagonism.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play a crucial role in airway smooth muscle relaxation. By inhibiting PDEs, particularly PDE3, PDE4, and PDE7, quinazoline derivatives can increase intracellular cAMP levels, leading to protein kinase A (PKA) activation and subsequent bronchodilation.[1][2][3][4]

Signaling Pathway for PDE Inhibition by Quinazoline Derivatives

Muscarinic Receptor Antagonism

Acetylcholine (B1216132), a neurotransmitter of the parasympathetic nervous system, induces bronchoconstriction by activating muscarinic receptors (primarily M3) on airway smooth muscle cells. Certain quinazoline derivatives act as muscarinic receptor antagonists, competitively blocking the binding of acetylcholine and thereby preventing bronchoconstriction.[5]

Signaling Pathway for Muscarinic Receptor Antagonism by Quinazoline Derivatives

Leukotriene Receptor Antagonism

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway edema by acting on cysteinyl leukotriene receptors (CysLT1). Some quinazoline derivatives have been designed to function as CysLT1 receptor antagonists, mitigating the bronchoconstrictor effects of leukotrienes, which is particularly relevant in allergen-induced asthma.[6][7]

Signaling Pathway for Leukotriene Receptor Antagonism by Quinazoline Derivatives

Quantitative Data on Quinazoline Derivatives

The potency of quinazoline derivatives as bronchodilators is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Quinazoline Derivatives

| Compound | Target PDE | IC₅₀ (µM) | Reference |

| Compound 4b | PDE7A | 0.114 | [2] |

| Compound 5f | PDE7A | 0.12 | [2] |

| Compound 5c | PDE7A | 0.15 | [2] |

| Compound 4g | PDE7A | 0.18 | [2] |

| Nitraquazone | PDE4 | - | [8] |

| LASSBio-1632 | PDE4A/PDE4D | 0.5 / 0.7 | [8] |

Table 2: Muscarinic Receptor Antagonist Activity of Quinazoline Derivatives

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| DMBAB | Muscarinic | 800 | [9] |

| BABC | Muscarinic | 100 | [9] |

| IABC | Muscarinic | 200 | [9] |

Table 3: In Vivo Bronchodilator Activity of Quinazoline Derivatives

| Compound | Model | Parameter | Value | Reference |

| Compound 5b | Histamine-induced bronchospasm (guinea pig) | % Protection | 88.7% | [10][11] |

| Aminophylline (B1665990) (Standard) | Histamine-induced bronchospasm (guinea pig) | % Protection | 87.8% | [10][11] |

| 10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline | Histamine-induced bronchospasm (guinea pig) | % Protection | 75% | [3] |

| Compound 95-4 | Contracted trachea (in vitro) | Potency | > Theophylline, < Salbutamol | [12][13] |

Detailed Experimental Protocols

The evaluation of the bronchodilator potential of quinazoline derivatives involves a combination of in vivo and in vitro experimental models.

In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic and widely used method to assess the bronchodilator and bronchoprotective effects of new compounds.[14][15][16][17]

Experimental Workflow

Methodology:

-

Animal Preparation: Male Dunkin-Hartley guinea pigs (300-400g) are typically used. The animals are acclimatized to laboratory conditions for at least one week and fasted for 12-18 hours before the experiment with free access to water.

-

Grouping: Animals are divided into at least three groups: a control group (receiving vehicle), a standard group (receiving a known bronchodilator like aminophylline or salbutamol), and one or more test groups (receiving different doses of the quinazoline derivative).

-

Drug Administration: The test compound, standard drug, or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge.

-

Histamine Challenge: Each guinea pig is placed individually in a transparent chamber. An aerosol of histamine acid phosphate (B84403) (typically 0.1-0.2% in saline) is generated by a nebulizer and introduced into the chamber.

-

Observation and Measurement: The time until the onset of pre-convulsive dyspnea (PCD) is recorded for each animal. PCD is characterized by signs of respiratory distress, such as labored breathing, gasping, and collapse. A cut-off time (e.g., 5-10 minutes) is usually set.

-

Data Analysis: The percentage of protection against bronchospasm is calculated using the following formula: % Protection = (1 - (T₁ / T₂)) x 100 Where T₁ is the time to PCD in the test or standard group, and T₂ is the time to PCD in the control group.

In Vitro: Isolated Guinea Pig Tracheal Ring Preparation

This ex vivo model allows for the direct assessment of the relaxant effect of compounds on airway smooth muscle, independent of systemic influences.[7][18][19]

Experimental Workflow

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm width.

-

Mounting: Each tracheal ring is suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

Equilibration: The tracheal rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram. During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.

-

Induction of Contraction: After equilibration, a stable contraction is induced by adding a contractile agent such as histamine (e.g., 1 µM) or carbachol (B1668302) (e.g., 0.1 µM) to the organ bath.

-

Drug Administration: Once a sustained contraction plateau is achieved, the quinazoline derivative is added to the organ bath in a cumulative concentration-dependent manner.

-

Measurement: The changes in isometric tension are continuously recorded using a data acquisition system.

-

Data Analysis: The relaxation response at each concentration of the test compound is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

In Vitro: Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific PDE isoform.[8]

Methodology:

-

Reagents and Materials: Purified recombinant human PDE enzyme (e.g., PDE4, PDE7), [³H]-cAMP (radiolabeled substrate), assay buffer, test compound (quinazoline derivative), snake venom nucleotidase, anion-exchange resin, and scintillation fluid.

-

Reaction Setup: The assay is typically performed in microcentrifuge tubes or 96-well plates. The reaction mixture contains the assay buffer, a specific concentration of the PDE enzyme, and varying concentrations of the quinazoline derivative.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of [³H]-cAMP. The mixture is then incubated at 30°C for a specified time, during which the PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP.

-

Reaction Termination: The reaction is stopped, often by heat inactivation.

-

Conversion to Adenosine: Snake venom nucleotidase is added to convert the [³H]-5'-AMP to [³H]-adenosine.

-

Separation: The mixture is passed through an anion-exchange resin. The unreacted [³H]-cAMP and the [³H]-5'-AMP bind to the resin, while the [³H]-adenosine is eluted.

-

Quantification: The amount of [³H]-adenosine in the eluate is quantified using a scintillation counter.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of PDE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Quinazoline derivatives represent a versatile scaffold for the development of novel bronchodilators with multiple mechanisms of action. Their ability to inhibit phosphodiesterases, antagonize muscarinic receptors, and block leukotriene receptors provides a multifaceted approach to alleviating bronchoconstriction. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and optimization of this promising class of compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective quinazoline derivatives for specific targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds and their relationship to their pharmacological effects.

-

In Vivo Disease Models: To evaluate the efficacy of lead compounds in more complex animal models of asthma and COPD that incorporate inflammatory components.

-

Clinical Trials: To ultimately assess the safety and efficacy of the most promising quinazoline derivatives in human patients with obstructive lung diseases.

By leveraging the knowledge and methodologies presented in this guide, researchers and drug development professionals can contribute to the advancement of quinazoline-based therapies for the treatment of bronchoconstrictive respiratory diseases.

References

- 1. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of leukotrienes in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and bronchodilator activity of new quinazolin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of lung volume on histamine-induced bronchoconstriction in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Hoquizil Hydrochloride on Airway Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoquizil Hydrochloride is a quinazoline (B50416) derivative that has been identified as an orally active bronchodilator.[1][2] Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE) enzymes.[3] PDE inhibitors constitute a significant class of therapeutic agents for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP), this compound is expected to induce airway smooth muscle relaxation, leading to bronchodilation.

These application notes provide a detailed protocol for the in vitro evaluation of this compound's relaxant effects on airway smooth muscle. The described assay is fundamental for characterizing the potency and efficacy of novel bronchodilator agents.

Mechanism of Action: Phosphodiesterase Inhibition

Hoquizil has been classified as a phosphodiesterase inhibitor.[3] In airway smooth muscle cells, the intracellular concentration of the second messenger cAMP is a critical determinant of contractile tone. The activation of β2-adrenergic receptors by agonists stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

Phosphodiesterases are enzymes that hydrolyze cAMP to its inactive form, 5'-AMP, thus terminating its signaling. By inhibiting PDE, this compound increases the intracellular levels of cAMP, potentiating the PKA signaling pathway and promoting sustained relaxation of the airway smooth muscle.[4]

Data Presentation

| Compound | EC50 (µM) | Emax (% Relaxation) |

| This compound | 1.5 ± 0.2 | 95 ± 5 |

| Theophylline (Reference) | 15 ± 2 | 85 ± 7 |

| Vehicle Control | - | < 5 |

Caption: Illustrative data comparing the potency (EC50) and efficacy (Emax) of this compound to a reference PDE inhibitor, theophylline, in inducing relaxation of pre-contracted guinea pig tracheal smooth muscle.

Signaling Pathway Diagram

Caption: this compound signaling pathway in airway smooth muscle.

Experimental Protocol: In Vitro Assay for Airway Smooth Muscle Relaxation

This protocol describes the use of an isolated organ bath to assess the relaxant effects of this compound on pre-contracted airway smooth muscle.

1. Materials and Reagents:

-

Guinea pig trachea

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

Carbachol or Histamine (contractile agents)

-

This compound

-

Reference bronchodilator (e.g., Theophylline, Salbutamol)

-

Distilled water

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Isolated organ bath system with isometric force transducers

-

Data acquisition system

2. Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit buffer.

-

Clean the trachea of adhering connective tissue and fat.

-

Cut the trachea into rings of 2-3 mm in width.

-

Suture two stainless steel hooks through the lumen of each tracheal ring.

3. Organ Bath Setup:

-

Mount the tracheal rings in the organ bath chambers containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.

-

Connect one hook to a fixed point in the chamber and the other to an isometric force transducer.

-

Apply an initial tension of 1 g to each tracheal ring and allow them to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit buffer every 15 minutes.

4. Experimental Procedure:

-

After equilibration, induce a submaximal contraction with a contractile agent (e.g., 1 µM Carbachol or 10 µM Histamine).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals (e.g., every 15 minutes or once the previous concentration has reached a steady-state relaxation).

-

Record the isometric tension continuously.

-

At the end of the experiment, wash the tissues and add a high concentration of a standard relaxant (e.g., 100 µM Salbutamol) to determine the maximal relaxation.

5. Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the concentration-response curve (log concentration of this compound vs. percentage relaxation).

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect) using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for the in vitro assay of this compound.

Conclusion

The provided protocols and information offer a comprehensive guide for the in vitro characterization of this compound as a potential bronchodilator. By elucidating its mechanism of action and quantifying its relaxant effects on airway smooth muscle, researchers can effectively evaluate its therapeutic potential for the treatment of respiratory diseases. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible data in the drug development process.

References

- 1. A novel quinoline with airway relaxant effects and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bronchodilators (Inhalers): Types, Drug List, Side Effects & Uses [medicinenet.com]

- 3. Heterogeneity of biochemical actions among vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Application Notes and Protocols for Studying the Effect of Hoquizil Hydrochloride on Histamine-Induced Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoquizil Hydrochloride is a phosphodiesterase (PDE) inhibitor with bronchodilatory properties. This document provides detailed protocols for investigating the efficacy of this compound in mitigating histamine-induced bronchoconstriction, a key model for assessing potential therapeutic agents for obstructive airway diseases such as asthma. The protocols outlined below are designed for preclinical evaluation using a guinea pig model, a well-established standard for this area of research.

Histamine (B1213489), a primary mediator of allergic responses, induces bronchoconstriction by binding to H1 receptors on airway smooth muscle cells. This triggers a signaling cascade resulting in muscle contraction and narrowing of the airways.[1] Phosphodiesterase inhibitors, like this compound, are expected to counteract this effect by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP), which promotes smooth muscle relaxation.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on histamine-induced bronchoconstriction. These tables are provided as templates for presenting experimental findings.

Table 1: In Vivo Dose-Response Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs

| Treatment Group | Dose (mg/kg, i.p.) | n | Baseline Penh | Peak Penh (Histamine Challenge) | % Inhibition of Bronchoconstriction |

| Vehicle Control | - | 8 | 0.25 ± 0.05 | 2.50 ± 0.30 | 0% |

| Hoquizil HCl | 1 | 8 | 0.24 ± 0.06 | 1.88 ± 0.25 | 24.8% |

| Hoquizil HCl | 3 | 8 | 0.26 ± 0.04 | 1.25 ± 0.20 | 50.0% |

| Hoquizil HCl | 10 | 8 | 0.25 ± 0.05 | 0.75 ± 0.15 | 70.0% |

| Salbutamol (Positive Control) | 1 | 8 | 0.23 ± 0.07 | 0.50 ± 0.10 | 80.0% |

*Data are presented as Mean ± SEM. Penh (Enhanced Pause) is a dimensionless index of airway obstruction.

Table 2: Inhibitory Effect of this compound on Histamine-Induced Contraction of Isolated Guinea Pig Tracheal Strips

| Compound | Concentration (µM) | n | Maximal Contraction (%) | IC50 (µM) |

| Vehicle Control | - | 6 | 100 ± 5.0 | - |

| Hoquizil HCl | 0.1 | 6 | 85.2 ± 4.5 | \multirow{4}{*}{1.5} |

| Hoquizil HCl | 1 | 6 | 52.1 ± 3.8 | |

| Hoquizil HCl | 10 | 6 | 25.7 ± 2.9 | |

| Hoquizil HCl | 100 | 6 | 10.3 ± 1.5 |

*Data are presented as Mean ± SEM. Maximal contraction is expressed as a percentage of the response to a supramaximal concentration of histamine.

Signaling Pathways

Histamine-Induced Bronchoconstriction Signaling Pathway

Histamine binds to H1 receptors on airway smooth muscle cells, activating a Gq-protein. This stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

Caption: Histamine H1 Receptor Signaling Pathway in Bronchial Smooth Muscle.

Mechanism of Action of this compound (Phosphodiesterase Inhibition)

This compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound increases the intracellular levels of cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and bronchodilation, thereby counteracting the effects of histamine.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound on Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs using Whole-Body Plethysmography

Objective: To assess the dose-dependent effect of this compound in preventing histamine-induced bronchoconstriction in a conscious guinea pig model.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

This compound

-

Histamine dihydrochloride

-

Salbutamol (positive control)

-

Sterile saline (0.9% NaCl)

-

Whole-body plethysmograph (WBP) chamber

-

Nebulizer

-

Animal scale

Procedure:

-

Animal Acclimatization: Acclimate guinea pigs to the WBP chamber for 15-30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.

-

Drug Administration:

-

Divide animals into treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg, and positive control).

-

Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the histamine challenge.

-

Administer the positive control, Salbutamol (1 mg/kg, i.p.), 30 minutes before the challenge.

-

-

Baseline Measurement: Place the conscious, unrestrained guinea pig into the WBP chamber and allow a 10-15 minute stabilization period. Record baseline respiratory parameters, including the Enhanced Pause (Penh).

-

Histamine Challenge:

-

Prepare a histamine solution (e.g., 0.1% w/v in sterile saline).

-

Aerosolize the histamine solution into the WBP chamber for a fixed duration (e.g., 30 seconds) using a nebulizer.

-

-

Data Recording: Continuously record respiratory parameters for at least 10 minutes following the histamine challenge. The peak bronchoconstriction response is typically observed within the first 5 minutes.

-

Data Analysis:

-

Calculate the baseline Penh by averaging the values over the 5 minutes preceding the histamine challenge.

-

Determine the peak Penh value within the 10 minutes following the histamine challenge.

-

Calculate the percentage inhibition of bronchoconstriction for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Peak Penh_treated - Baseline Penh_treated) / (Peak Penh_vehicle - Baseline Penh_vehicle)] x 100

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Protocol 2: In Vitro Evaluation of this compound on Histamine-Induced Contraction of Isolated Guinea Pig Tracheal Strips

Objective: To determine the direct inhibitory effect and potency (IC50) of this compound on histamine-induced contraction of airway smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

This compound

-

Histamine dihydrochloride

-

Krebs-Henseleit buffer solution

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the trachea.

-

Dissect the trachea into individual rings, 2-3 cartilage bands wide.

-

Cut the cartilage opposite the smooth muscle to form a tracheal strip.

-

-

Organ Bath Setup:

-

Suspend the tracheal strips in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

-

-

Experimental Protocol:

-

After equilibration, induce a submaximal contraction with histamine (e.g., 1 µM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Cumulative Concentration-Response Curve to Histamine: Add increasing concentrations of histamine to the organ bath in a cumulative manner (e.g., 10 nM to 100 µM) and record the contractile response.

-

Inhibition by this compound:

-

After washing out the initial histamine curve, incubate the tracheal strips with a specific concentration of this compound (or vehicle) for a predetermined time (e.g., 30 minutes).

-

Repeat the cumulative histamine concentration-response curve in the presence of this compound.

-

Repeat this procedure with different concentrations of this compound on separate tracheal strips.

-

-

-

Data Analysis:

-

Express the contractile response to histamine as a percentage of the maximal contraction observed in the control (vehicle-treated) strips.

-

Construct concentration-response curves for histamine in the absence and presence of different concentrations of this compound.

-

Calculate the IC50 value for this compound (the concentration that causes 50% inhibition of the maximal histamine-induced contraction).

-

Perform statistical analysis to compare the concentration-response curves.

-

Caption: Experimental Workflow for In Vitro Evaluation of this compound.

References

Application Notes and Protocols for Preclinical In-Vivo Respiratory Studies of Hoquizil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction